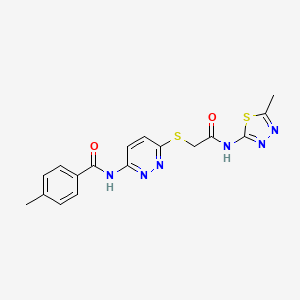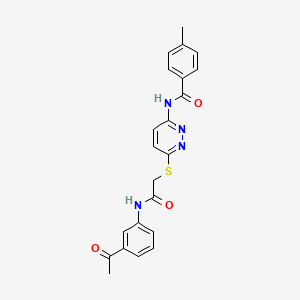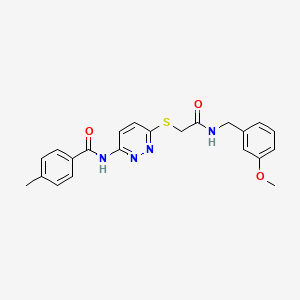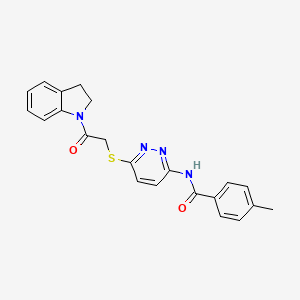
N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide
Übersicht
Beschreibung
N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide, also known as CEP-28122, is a small molecule inhibitor of the receptor tyrosine kinase, AXL. AXL is a member of the TAM family of receptors, which are involved in regulating immune responses, cell survival, and proliferation. CEP-28122 has been shown to have potential therapeutic applications in cancer, autoimmune diseases, and viral infections.
Wirkmechanismus
N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide works by binding to the ATP-binding site of AXL and inhibiting its activity. AXL is involved in several signaling pathways that regulate cell survival, proliferation, and migration. Inhibition of AXL signaling by N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide leads to decreased cell survival and proliferation and increased apoptosis.
Biochemical and Physiological Effects:
N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer, N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide inhibits tumor growth and metastasis and increases sensitivity to chemotherapy. In autoimmune diseases, N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide reduces inflammation and disease severity. In viral infections, N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide inhibits viral replication and reduces viral load.
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in water and organic solvents. It has been extensively studied in preclinical models and has shown promising results. However, N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide also has some limitations. It has low bioavailability and requires high doses to achieve therapeutic effects. It also has off-target effects on other receptor tyrosine kinases, which may limit its specificity.
Zukünftige Richtungen
There are several future directions for research on N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide. One direction is to optimize the synthesis method to improve yield and purity. Another direction is to develop more potent and specific inhibitors of AXL that have better pharmacokinetic properties. In cancer, future research could focus on identifying biomarkers that predict response to N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide and developing combination therapies that enhance its efficacy. In autoimmune diseases, future research could focus on identifying the specific immune cell populations that are affected by N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide and developing personalized treatment strategies. In viral infections, future research could focus on identifying the specific viral targets of N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide and developing combination therapies that enhance its antiviral activity.
Wissenschaftliche Forschungsanwendungen
N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In cancer, AXL is often overexpressed and is associated with poor prognosis and resistance to chemotherapy. N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide has been shown to inhibit AXL signaling and induce apoptosis in cancer cells. In autoimmune diseases, AXL is involved in regulating immune responses and is associated with disease progression. N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide has been shown to reduce inflammation and disease severity in preclinical models of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-[6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylpyridazin-3-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-15-6-8-17(9-7-15)22(28)23-19-10-11-20(25-24-19)29-14-21(27)26-13-12-16-4-2-3-5-18(16)26/h2-11H,12-14H2,1H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOJRYWVRYYLGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



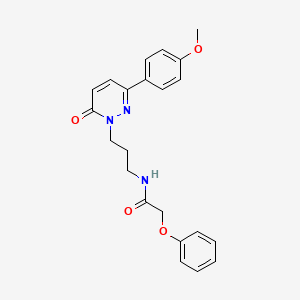
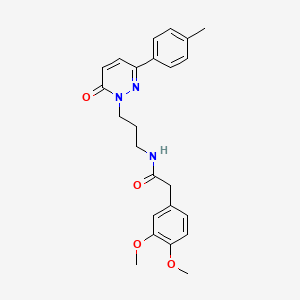
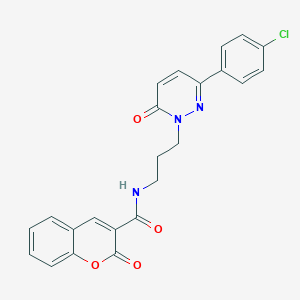
![N-benzyl-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3203034.png)
![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B3203039.png)
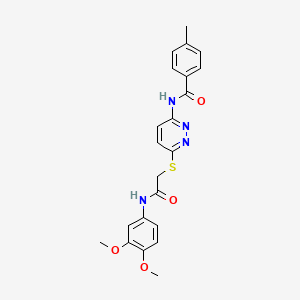
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3203054.png)
![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide](/img/structure/B3203058.png)
![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide](/img/structure/B3203063.png)

